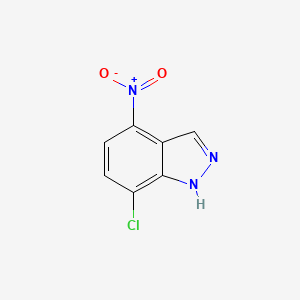

7-Chloro-4-nitro-1H-indazole

Description

7-Chloro-4-nitro-1H-indazole is a nitro-substituted indazole derivative featuring a chlorine atom at position 7 and a nitro group (-NO₂) at position 2. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol. The nitro group confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the chloro substituent enhances lipophilicity and steric bulk.

Properties

IUPAC Name |

7-chloro-4-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)4-3-9-10-7(4)5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSMRXKVGVGPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308588 | |

| Record name | 7-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-97-7 | |

| Record name | 7-Chloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-nitro-1H-indazole typically involves the nitration of 7-chloroindazole. One common method is the reaction of 7-chloroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly nitrating agents and solvents is being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-nitro-1H-indazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products Formed:

Reduction: 7-Chloro-4-amino-1H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have shown promising results in preclinical studies.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-nitro-1H-indazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

7-Chloro-4-fluoro-1H-indazole (CAS 1000341-70-7)

- Molecular Formula : C₇H₄ClFN₂

- Molecular Weight : 170.6 g/mol

- Key Differences :

- The 4-nitro group in the target compound is replaced by a 4-fluoro substituent.

- Fluorine, being smaller and less electron-withdrawing than nitro, reduces the compound’s polarity and increases metabolic stability in biological systems.

- The absence of the nitro group simplifies synthetic routes but diminishes redox reactivity .

6-Chloro-3-iodo-4-nitro-1H-indazole (CAS 885519-97-1)

- Molecular Formula : C₇H₃ClIN₃O₂

- Molecular Weight : 324.47 g/mol

- Key Differences: Chlorine at position 6 (vs. 7 in the target) alters steric interactions and electronic distribution. The iodine atom increases molecular weight and may confer radioimaging utility .

4-Amino-1H-indazole (CAS 41748-71-4)

- Molecular Formula : C₇H₇N₃

- Molecular Weight : 133.15 g/mol

- Key Differences: Nitro-to-amino substitution at position 4 converts an electron-withdrawing group to an electron-donating one, drastically altering solubility and reactivity. Amino groups enhance hydrogen-bonding capacity, improving aqueous solubility (log S = -1.8 vs. ~-3.5 for nitro analogs) .

NMR Spectral Comparison

- Target Compound : Expected deshielding of protons near the nitro group (e.g., H-3 and H-5) in ¹H NMR, with δ ~8.5–9.0 ppm for aromatic protons.

- 4-Amino-1H-indazole: Amino protons resonate at δ ~5.0–6.0 ppm, absent in nitro analogs .

Biological Activity

7-Chloro-4-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique chlorine and nitro substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chlorine atom at the 7th position and a nitro group at the 4th position of the indazole ring, which contributes to its reactivity and biological activity.

Target Interactions : Research indicates that indazole derivatives, including this compound, interact with multiple biological targets. These interactions can disrupt cellular processes, leading to various pharmacological effects.

Biochemical Pathways : The compound is known to affect several biochemical pathways, including those involved in cell proliferation and apoptosis. Its mechanism may involve enzyme inhibition or activation, modulation of receptor activity, and alterations in gene expression.

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : A study demonstrated that derivatives of indazole exhibited significant cytotoxic activity against various cancer cell lines. For example, compounds derived from indazol-pyrimidine displayed IC50 values against MCF-7 cells ranging from 1.629 to 4.798 μM, indicating strong anticancer properties compared to standard treatments .

Anti-inflammatory Activity

Research has indicated that indazole derivatives can act as potent anti-inflammatory agents by inhibiting pro-inflammatory pathways. The presence of the nitro group in this compound enhances its ability to modulate inflammatory responses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Studies have shown that indazole derivatives exhibit antibacterial activity against various pathogens, including resistant strains. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or function.

Study on Anticancer Derivatives

In a recent study investigating new indazol-pyrimidine derivatives, several compounds showed significant cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . For example:

- Apoptosis Induction : Compounds treated on MCF-7 cells demonstrated an increase in early and late apoptosis phases, suggesting effective anticancer mechanisms through programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.